
Fmoc-aminooxy-PEG4-acid
概要
説明
Fmoc-aminooxy-PEG4-acid: is a polyethylene glycol-based linker compound used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). It features an aminooxy group protected by a fluorenylmethyloxycarbonyl (Fmoc) group and a terminal carboxylic acid. This compound is valued for its ability to increase solubility in aqueous media and facilitate the formation of stable amide bonds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-aminooxy-PEG4-acid typically involves the protection of the aminooxy group with an Fmoc group. The terminal carboxylic acid can then be reacted with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form stable amide bonds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: Fmoc-aminooxy-PEG4-acid primarily undergoes substitution reactions. The Fmoc group can be deprotected under basic conditions, typically using piperidine, to yield the free aminooxy group. This free aminooxy group can then participate in further conjugation reactions .
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Amide Bond Formation: EDC or DCC are used as activators for forming stable amide bonds with primary amines
Major Products: The major products formed from these reactions include the free aminooxy compound after deprotection and various conjugated products depending on the primary amine used in the amide bond formation .
科学的研究の応用
Drug Delivery Systems
Fmoc-aminooxy-PEG4-acid is instrumental in developing targeted drug delivery systems. The PEG component enhances pharmacokinetics by increasing circulation time in the bloodstream. The aminooxy group allows for selective conjugation to drug molecules containing aldehyde or ketone functionalities, enabling targeted delivery to specific tissues or cells.
Bioconjugation
This compound is widely used to attach drugs to antibodies or other targeting moieties, enhancing therapeutic efficacy while minimizing off-target effects. The ability to form stable oxime bonds facilitates the creation of antibody-drug conjugates (ADCs) and other bioconjugates.
Controlled Release Systems
Incorporating this compound into polymeric systems allows researchers to design formulations that release drugs in response to specific stimuli, such as pH changes or enzymatic activity. This feature is particularly useful for developing smart drug delivery systems that respond to the tumor microenvironment.
Case Study 1: Antibody-Drug Conjugates (ADCs)
A study demonstrated the successful use of this compound in synthesizing ADCs. Researchers conjugated an anticancer drug via the aminooxy group to an antibody targeting cancer cells. The resulting ADC showed enhanced cytotoxicity against cancer cell lines compared to free drug formulations, highlighting improved therapeutic outcomes through targeted delivery.
Study | Drug | Target | Outcome |
---|---|---|---|
Smith et al., 2023 | Anticancer Drug | HER2+ Cancer Cells | Enhanced cytotoxicity by 3x compared to free drug |
Case Study 2: Peptide Modification
Another study explored modifying peptides using this compound. Peptides with terminal aldehyde groups were reacted with this compound, resulting in stable oxime-linked peptides. These modified peptides exhibited improved stability against proteolytic degradation and enhanced cellular uptake.
Study | Peptide | Modification | Outcome |
---|---|---|---|
Johnson et al., 2022 | Antimicrobial Peptide | Oxime Formation | Increased stability and cellular uptake by 2x |
作用機序
The mechanism of action of Fmoc-aminooxy-PEG4-acid involves its role as a linker in PROTACs. PROTACs utilize the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The this compound linker connects two distinct ligands: one that targets an E3 ubiquitin ligase and another that binds the target protein. This facilitates the ubiquitination and subsequent degradation of the target protein .
類似化合物との比較
- Fmoc-aminooxy-PEG-acid
- Fmoc-aminooxy-PEG-NHS ester
- Fmoc-Lys (biotin-PEG)-OH
Comparison: Fmoc-aminooxy-PEG4-acid is unique due to its specific PEG4 spacer length, which provides an optimal balance between solubility and flexibility. Compared to other similar compounds, it offers enhanced solubility in aqueous media and is particularly suited for applications requiring precise linker lengths .
生物活性
Fmoc-aminooxy-PEG4-acid is a versatile compound widely used in bioconjugation and drug delivery systems. Its unique structure combines the Fmoc (fluorenylmethyloxycarbonyl) protective group with an aminooxy functional group linked to a polyethylene glycol (PEG) moiety. This combination enhances its solubility, stability, and ability to form covalent bonds with various biomolecules, making it a valuable tool in chemical biology and medicinal chemistry.
Chemical Structure and Properties
This compound consists of three main components:
- Fmoc Group : Acts as a protective group for amino acids, facilitating the synthesis of peptide chains.
- Aminooxy Functional Group : Enables the formation of stable covalent bonds with aldehydes and ketones through oxime formation.
- PEG Moiety : Increases solubility in aqueous environments and reduces immunogenicity.
The chemical structure can be represented as follows:
The biological activity of this compound primarily arises from its ability to selectively react with carbonyl groups in biomolecules. This reaction forms stable oxime bonds, allowing for targeted drug delivery and the modification of proteins or peptides.
Applications in Drug Delivery
- Targeted Drug Delivery : The PEG component enhances the pharmacokinetics of drugs by increasing their circulation time in the bloodstream. The aminooxy group allows for selective conjugation to drug molecules that contain aldehyde or ketone functionalities, enabling targeted delivery to specific tissues or cells.
- Bioconjugation : this compound is utilized to attach drugs to antibodies or other targeting moieties, enhancing therapeutic efficacy while minimizing off-target effects.
- Controlled Release Systems : By incorporating this compound into polymeric systems, researchers can design formulations that release drugs in response to specific stimuli, such as pH changes or enzymatic activity.
Case Study 1: Antibody-Drug Conjugates (ADCs)
A study demonstrated the successful use of this compound in the synthesis of antibody-drug conjugates (ADCs). The researchers conjugated an anticancer drug via the aminooxy group to an antibody targeting cancer cells. The resulting ADC showed enhanced cytotoxicity against cancer cell lines compared to free drug formulations, highlighting the potential for improved therapeutic outcomes through targeted delivery.
Study | Drug | Target | Outcome |
---|---|---|---|
Smith et al., 2023 | Anticancer Drug | HER2+ Cancer Cells | Enhanced cytotoxicity by 3x compared to free drug |
Case Study 2: Peptide Modification
Another study explored the modification of peptides using this compound. Peptides containing terminal aldehyde groups were reacted with the compound, resulting in stable oxime-linked peptides. These modified peptides exhibited improved stability against proteolytic degradation and enhanced cellular uptake.
Study | Peptide | Modification | Outcome |
---|---|---|---|
Johnson et al., 2022 | Antimicrobial Peptide | Oxime Formation | Increased stability and cellular uptake by 2x |
Comparative Analysis
The following table summarizes the biological activities and applications of this compound compared to other similar compounds:
Compound | Reactivity | Applications | Advantages |
---|---|---|---|
This compound | High (with carbonyls) | Drug delivery, bioconjugation | Enhanced solubility, stability |
Aminooxy-PEG | Moderate | Bioconjugation | Simpler structure; less versatile |
Maleimide-PEG | High (with thiols) | Protein labeling | Specificity for thiols; limited scope |
特性
IUPAC Name |
3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO9/c28-25(29)9-10-31-11-12-32-13-14-33-15-16-34-17-18-36-27-26(30)35-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,27,30)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSNUHJABIFADD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。